

An In-depth Technical Guide to Grandione: IUPAC Nomenclature, Synonyms, and Biological Insights

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Compound of Interest

Compound Name: *Grandione*

Cat. No.: *B1194932*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Grandione**, a complex dimeric diterpene first isolated from *Torreya grandis*. The document details its chemical identity, including its IUPAC name and known synonyms, and summarizes the current understanding of its biosynthetic origins. While specific quantitative biological data and detailed experimental protocols for **Grandione** remain limited in publicly accessible literature, this guide presents foundational information and outlines key areas for future research.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount in scientific research. The following table summarizes the IUPAC name, molecular formula, and key synonyms for **Grandione**.

Identifier	Value	Source
IUPAC Name	(1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0 ^{3,17} .0 ^{4,14} .0 ^{6,11} .0 ^{20,30} .0 ^{23,28}]dotriacontane-3,14,16,20(30)-tetraene-31,32-dione	PubChem[1]
Molecular Formula	C ₄₀ H ₅₆ O ₆	PubChem[1]
Molecular Weight	632.9 g/mol	PubChem[1]
Synonyms	Grandione, NSC718127, NSC-718127, SCHEMBL25937959	PubChem[1]

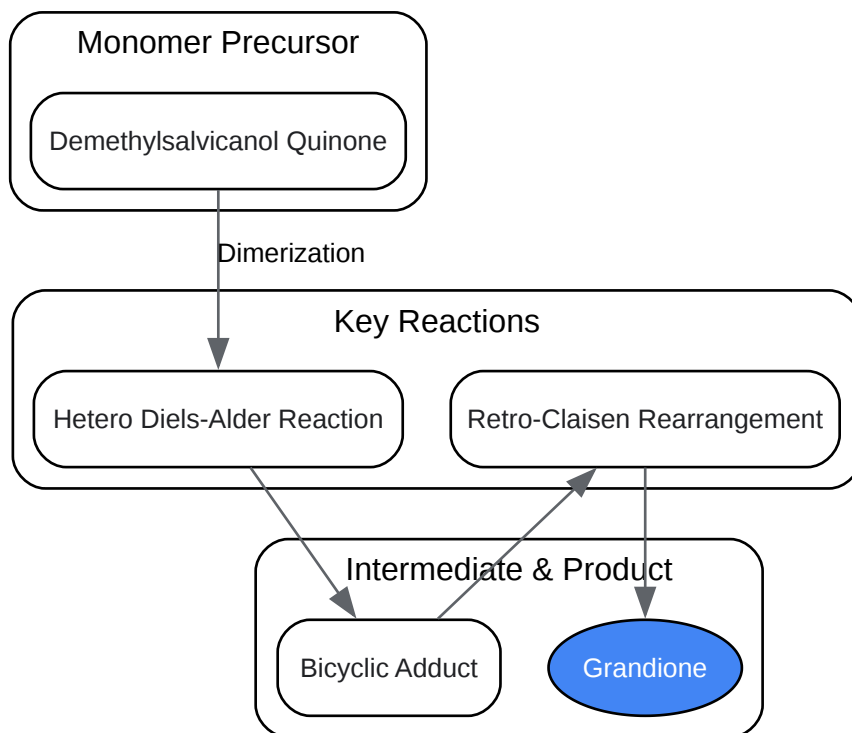
Biosynthesis

Grandione is a fascinating example of nature's synthetic prowess. It is a dimer formed from two rearranged abietane-type monomeric units.[2] The proposed biosynthetic pathway involves the dimerization of demethylsalvicanol quinone. This process is believed to occur through a tandem reaction sequence initiated by a Hetero Diels-Alder reaction, which forms a bicyclic adduct. This is subsequently followed by a retro-Claisen rearrangement.[2] Computational studies suggest that this tandem pathway is more energetically favorable than a direct one-step Hetero Diels-Alder mechanism.[2]

Proposed Biosynthetic Pathway for Grandione

The following diagram illustrates the proposed key steps in the formation of **Grandione** from its monomeric precursor, demethylsalvicanol quinone.

Proposed Biosynthesis of Grandione



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Caption: Proposed biosynthetic pathway of **Grandione**.

Biological Activity and Experimental Data

Currently, there is a notable absence of specific quantitative data on the biological activities of isolated **Grandione** in the public domain. While extracts of *Torreya grandis* have been investigated for various properties, the direct contribution of **Grandione** to these effects has not been elucidated. Further research is required to determine its cytotoxic, anti-inflammatory, or other pharmacological activities.

Experimental Protocols

Detailed experimental protocols for the total synthesis or the specific isolation of **Grandione** are not readily available in published literature. The initial isolation was reported from *Torreya grandis*, but a step-by-step procedure for its purification has not been widely disseminated. Similarly, a complete, peer-reviewed total synthesis of **Grandione** has yet to be reported, representing a significant opportunity for synthetic organic chemists.

Signaling Pathways

Due to the lack of dedicated biological studies on **Grandione**, there is no information available regarding its potential interactions with or modulation of cellular signaling pathways, such as the MAPK or NF- κ B pathways. Investigating the effects of **Grandione** on these and other key signaling cascades is a critical next step in understanding its potential biological significance and therapeutic applications.

Future Directions

The complex and unique structure of **Grandione** makes it an intriguing target for further scientific investigation. Key areas for future research include:

- **Total Synthesis:** The development of a robust and scalable total synthesis would provide the necessary quantities of pure **Grandione** for comprehensive biological evaluation.
- **Biological Screening:** A thorough screening of **Grandione** against a panel of cancer cell lines, inflammatory markers, and enzymatic targets is essential to uncover its potential therapeutic value.
- **Mechanism of Action Studies:** Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including its effects on key signaling pathways.
- **Isolation and Characterization:** Further phytochemical investigation of *Torreya grandis* and other natural sources may lead to the discovery of additional **Grandione**-related compounds with unique biological profiles.

This technical guide serves as a foundational resource for researchers interested in **Grandione**. While the current body of knowledge is limited, the structural novelty and biosynthetic origins of this natural product highlight its potential as a subject for significant future discoveries in chemistry and pharmacology.

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References

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